

Compound of Interest

Compound Name: Orotic Acid

Cat. No.: B372087

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the de novo biosynthesis of **orotic acid**, a critical intermediate in pyrimidine nucleotide synthesis.

The Pathway: From Aspartate to Orotic Acid

The de novo synthesis of pyrimidines is a highly regulated and evolutionarily conserved pathway essential for the production of nucleotides required for DNA and RNA synthesis.

The initial three steps are catalyzed by the cytoplasmic trifunctional enzyme CAD, an acronym derived from the names of its three enzymatic activities: Carbamoyl Phosphate Synthetase II (CPS II), Aspartate Transcarbamoylase (ATC), and Dihydroorotase (DHOase).

The overall transformation from aspartic acid to **orotic acid** can be summarized as follows:

- **Carbamoyl Phosphate Synthesis:** The pathway initiates with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP.
- **Carbamoyl Aspartate Formation:** The carbamoyl phosphate then reacts with aspartic acid to form N-carbamoyl-L-aspartate. This reaction is catalyzed by Aspartate Transcarbamoylase (ATC).
- **Ring Closure to Dihydroorotate:** The N-carbamoyl-L-aspartate undergoes an intramolecular condensation to form dihydroorotate, a reaction catalyzed by Dihydroorotase (DHOase).
- **Oxidation to Orotate:** Dihydroorotate is then transported into the mitochondria where it is oxidized to orotate by dihydroorotate dehydrogenase (DHAPDH).

Quantitative Data on Enzyme Kinetics

The efficiency and regulation of the **orotic acid** biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for the human enzymes involved in the initial steps of this pathway.

Enzyme Domain (Protein)
Carbamoyl Phosphate Synthetase II (CAD)
Glutamine
Bicarbonate
Aspartate Transcarbamoylase (CAD)
Aspartate
Dihydroorotase (CAD)
Dihydroorotate
Dihydroorotate Dehydrogenase
Orotate Phosphoribosyltransferase (UMPS)
PRPP
OMP Decarboxylase (UMPS)

Table 1: Kinetic Parameters of Human Enzymes in **Orotic Acid** Biosynthesis. Note: A dash (-) indicates that the value was not found in the cited source.

Signaling Pathways and Regulation

The de novo pyrimidine biosynthesis pathway is tightly regulated to meet the cellular demand for nucleotides, particularly during cell proliferation. The

Allosteric Regulation:

- Feedback Inhibition: The end-product of the pathway, Uridine triphosphate (UTP), acts as a feedback inhibitor of CPSII.^{[10][11]}
- Activation: 5-phosphoribosyl-1-pyrophosphate (PRPP), a substrate for purine and pyrimidine synthesis, is an allosteric activator of CPSII.^[10]

Phosphorylation:

- The activity of CAD is also modulated by phosphorylation. For instance, phosphorylation by MAP kinase can alter the allosteric regulation of CPSII,

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Caption: The enzymatic steps of **orotic acid** biosynthesis.

Experimental Workflow for Enzyme Activity Measurement

Caption: A generalized workflow for enzyme activity assays.

Conclusion

The de novo biosynthesis of **orotic acid** from aspartic acid is a cornerstone of cellular metabolism, providing

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